2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound “3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline core, along with the piperazine ring and the cyclopentylpropanoyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, quinoxalines are planar and can participate in π-stacking interactions. Piperazines are known to form salts with acids .Scientific Research Applications
Synthesis and Antibacterial Properties
- A study on quinolone antibacterials, including compounds similar to the specified chemical, showed these compounds exhibit potent antibacterial properties. This is particularly true for those with specific structural features, like a halogen at the 8-position and a cyclopropyl group at N1, enhancing overall potency (Domagala, 1994).
Antimicrobial and Antifungal Activity
- Research on related piperazine compounds demonstrates significant antimicrobial activity. For instance, 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines have shown efficacy against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Patel et al., 2012).
Anticancer Applications
- A related compound, ciprofloxacin, has been studied for its anti-proliferative effects on cancer cell lines. This research suggests potential anticancer applications for similar compounds, including 3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one (Lee et al., 2013).
Anti-proliferative Effect on Cancer Cell Lines
- Novel analogues of ciprofloxacin, sharing structural similarities with the specified compound, have shown inhibitory activity on the proliferation of various human cancer cell lines. This indicates potential applications in cancer research and therapy (Suresh et al., 2013).
Synthesis and Biological Evaluation
- Piperazine derivatives, such as berberine derivatives bearing 4-aryl-1-piperazine moieties, have been studied for their antioxidant and anticancer activities. This suggests that compounds with a piperazine ring, like the one , may have various biological applications (Mistry et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-18-15-19(2)23(20(3)16-18)28-22(34)17-33-26(35)32-10-9-27-24(25(32)29-33)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPGEIQJTLNSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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